Molecular weight and formula of 2-Bromo-1-iodo-4-isopropoxybenzene
Molecular weight and formula of 2-Bromo-1-iodo-4-isopropoxybenzene
An In-depth Technical Guide to 2-Bromo-1-iodo-4-isopropoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-isopropoxybenzene, a versatile dihalogenated aromatic compound. The strategic placement of bromine, iodine, and isopropoxy substituents on the benzene ring makes this molecule a highly valuable building block in modern organic synthesis. Its utility is particularly pronounced in the realm of sequential and chemoselective cross-coupling reactions, which are foundational for the construction of complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, plausible synthetic routes, and its significant applications in medicinal chemistry and materials science. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics to aid in its identification and characterization.
Chemical Identity and Physicochemical Properties
2-Bromo-1-iodo-4-isopropoxybenzene is a polysubstituted aromatic ether. The presence of two different halogen atoms at ortho and meta positions relative to the isopropoxy group provides a platform for differential reactivity, a key feature exploited in multi-step synthetic strategies.
Table 1: Physicochemical Properties of 2-Bromo-1-iodo-4-isopropoxybenzene and Related Analogues
| Property | Value for 2-Bromo-1-iodo-4-isopropoxybenzene | Analogous Data (Compound) |
| CAS Number | 1369927-76-3[1] | 466639-53-2 (2-Bromo-1-iodo-4-methoxybenzene)[2] |
| Molecular Formula | C₉H₁₀BrIO[3] | C₇H₆BrIO (2-Bromo-1-iodo-4-methoxybenzene)[4] |
| Molecular Weight | 340.98 g/mol [3] | 312.93 g/mol (2-Bromo-1-iodo-4-methoxybenzene)[4] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Colorless oil (2-bromo-1-iodo-4-methoxybenzene)[2] |
| Boiling Point | Not experimentally determined | 266.7 °C at 760 mmHg (2-Bromo-1-iodo-4-methylbenzene)[5] |
| Density | Not experimentally determined | ~2.08 g/cm³ (2-Bromo-1-iodo-4-methylbenzene)[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and insoluble in water. | N/A |
| Storage | Recommended to be stored in a dry, cool, and well-ventilated place.[3] | Sealed in dry, 2-8°C[3] |
Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene
Proposed Synthetic Pathway via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of halides onto an aromatic ring starting from a primary aniline. In this proposed route, the synthesis would commence with the commercially available 2-bromo-4-isopropoxyaniline.
Experimental Protocol: Synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene
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Diazotization:
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In a round-bottom flask, dissolve 2-bromo-4-isopropoxyaniline (1.0 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
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Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5°C.
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Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
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Iodination:
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In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
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Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with continuous stirring. Effervescence (release of N₂ gas) should be observed.
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Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Workup and Purification:
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Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume).
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Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-1-iodo-4-isopropoxybenzene.
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Caption: General workflow for sequential cross-coupling reactions using 2-Bromo-1-iodo-4-isopropoxybenzene.
This step-wise approach is highly valuable in:
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Drug Discovery: For the synthesis of novel pharmaceutical compounds where precise control over the substitution pattern is crucial for modulating biological activity. [6]* Materials Science: In the development of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers, where tailored electronic and photophysical properties are required. [6]
Spectroscopic Characterization
While experimental spectra for 2-Bromo-1-iodo-4-isopropoxybenzene are not widely published, its structure can be unequivocally confirmed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following are predicted spectral data based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-isopropoxybenzene
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the three aromatic protons, exhibiting splitting patterns (e.g., doublets, doublet of doublets) influenced by the electronic effects of the substituents. - Isopropoxy Region: A septet for the -CH- proton (δ ~4.5 ppm) and a doublet for the two -CH₃ groups (δ ~1.3 ppm). |
| ¹³C NMR | - Aromatic Region (δ 90-160 ppm): Six distinct signals for the aromatic carbons. The carbons directly attached to the iodine and bromine atoms will have characteristic chemical shifts. - Isopropoxy Region: Signals for the -CH- carbon (δ ~70 ppm) and the -CH₃ carbons (δ ~22 ppm). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent molecular ion peak is expected. - Isotopic Pattern: A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments. - Fragmentation: Common fragmentation pathways would include the loss of the isopropoxy group, bromine radical, and iodine radical. |
| Infrared (IR) Spectroscopy | - C-O Stretching (Aromatic Ether): Strong absorption band around 1200-1250 cm⁻¹. - C-H Stretching (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively. - C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Br and C-I Stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹). |
Conclusion
2-Bromo-1-iodo-4-isopropoxybenzene is a strategically designed synthetic intermediate with significant potential in organic synthesis. Its key attribute, the differential reactivity of the C-I and C-Br bonds, enables the controlled and sequential introduction of various functionalities onto the aromatic core. This capability is of high importance for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected analytical characteristics, serving as a valuable resource for researchers and scientists in the field.
References
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Mol-Instincts. 2-Bromo-1-iodo-4-isopropoxybenzene. Available from: [Link]
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PubChem. 2-Bromo-1-iodo-4-methoxybenzene. Available from: [Link]
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Organic Syntheses. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Available from: [Link]
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Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available from: [Link]
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PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene. Available from: [Link]
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